6-Bromo-2-(trifluoromethyl)nicotinaldehyde
Overview
Description
6-Bromo-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO and a molecular weight of 254.00 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde functional group attached to a nicotinic acid derivative. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde typically involves the bromination of 2-(trifluoromethyl)nicotinaldehyde. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
6-Bromo-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of their activity . The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing its biological effects .
Comparison with Similar Compounds
6-Bromo-2-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:
2-Bromo-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but with a carboxaldehyde group at a different position.
2-Bromo-3-formyl-6-(trifluoromethyl)pyridine: Another structural isomer with the formyl group at a different position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the positional differences of functional groups .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGVFMSTNZDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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